(4-Aminopiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone hydrochloride
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Overview
Description
(4-Aminopiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, an aminopiperidine group, and a trifluoromethyl-substituted phenyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with 4-aminopiperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-Aminopiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (4-Aminopiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is used to study the effects of trifluoromethyl-substituted phenyl groups on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is studied for its interactions with various receptors and enzymes, which could lead to the development of new drugs.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Aminopiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors and enzymes, leading to various biological effects. The piperidine ring and aminopiperidine group contribute to its overall pharmacological profile by interacting with different pathways in the body.
Comparison with Similar Compounds
Similar Compounds
- (4-Aminopiperidin-1-yl)[2-(trifluoromethyl)phenyl]methanone hydrochloride
- (4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone hydrochloride
Uniqueness
(4-Aminopiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone hydrochloride is unique due to the position of the trifluoromethyl group on the phenyl ring. This positional difference can significantly affect the compound’s chemical and biological properties, making it distinct from its isomers.
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-[4-(trifluoromethyl)phenyl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)10-3-1-9(2-4-10)12(19)18-7-5-11(17)6-8-18;/h1-4,11H,5-8,17H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULMNELDCYMSEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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